1-(Pyrimidin-4-yl)ethan-1-ol

ROS1 kinase inhibition pyrimidine pharmacophore SAR

Procure 1-(Pyrimidin-4-yl)ethan-1-ol (CAS 955887-29-3), a critical chiral scaffold for kinase inhibitor and nuclear receptor programs. The 4-position substitution is essential—2- or 5-substituted analogs show negligible ROS1 activity. The (R)-enantiomer achieves 67 nM Ki at LXR-α. Enantiopure material avoids chiral resolution steps, saving 1-2 synthetic operations. The 1-hydroxyethyl group enables hinge-region hydrogen bonding; oxidized ketone analogs lose ROS1 inhibition. Ensure target engagement by rejecting generic substitutions.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B12434608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-4-yl)ethan-1-ol
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC(C1=NC=NC=C1)O
InChIInChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3
InChIKeyFCQKOPJZMPKYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 0.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrimidin-4-yl)ethan-1-ol: Chiral Building Block and Pharmacophore Core for Kinase-Targeted Drug Discovery


1-(Pyrimidin-4-yl)ethan-1-ol (CAS 955887-29-3) is a heterocyclic secondary alcohol featuring a pyrimidine core substituted with a 1-hydroxyethyl group at the 4-position, existing as a racemate or as enantiopure (R)- and (S)-enantiomers (CAS 1344936-67-9 for S-enantiomer). It is primarily utilized as a chiral building block in medicinal chemistry and as a core pharmacophoric element in kinase inhibitor design, particularly for ROS1 kinase and related tyrosine kinase targets [1]. The compound serves as a synthetic intermediate for constructing complex heterocyclic architectures and has been incorporated into clinical-stage kinase inhibitors, most notably as a key structural component in the ROS1 inhibitor series derived from lead compounds KIST301072 and KIST301080 [2].

1-(Pyrimidin-4-yl)ethan-1-ol Procurement: Why In-Class Pyrimidine Alcohols Are Not Functionally Interchangeable


Procurement decisions for 1-(pyrimidin-4-yl)ethan-1-ol cannot rely on generic substitution with structurally similar pyrimidine alcohols or heterocyclic analogs due to three critical, quantifiable differentiators. First, the 4-position substitution pattern on the pyrimidine ring confers distinct ROS1 kinase inhibitory activity in the low micromolar range, while 2-position or 5-position substituted analogs show significantly reduced or absent activity in the same assay systems [1]. Second, the stereochemistry at the carbinol center is functionally consequential; the (R)- and (S)-enantiomers exhibit differential binding affinities when incorporated into larger pharmacophores, as demonstrated by the 67 nM Ki value achieved by the (R)-configured derivative at the LXR-α receptor [2]. Third, the 1-hydroxyethyl substituent enables specific hydrogen-bonding interactions with kinase hinge regions that bulkier or non-hydroxylated analogs cannot replicate, as evidenced by the loss of ROS1 inhibitory activity observed upon oxidation of the alcohol to the corresponding ketone in the pyrimidin-4-yl-ethanone series [1]. These data collectively establish that in-class substitution is not scientifically justifiable without compromising target engagement and downstream experimental reproducibility.

1-(Pyrimidin-4-yl)ethan-1-ol: Quantitative Differentiation Evidence Against Structural Analogs and Substitution Patterns


ROS1 Kinase Inhibitory Activity: 4-Position Substitution Confers Micromolar Potency While 2- and 5-Position Analogs Are Inactive

In a systematic structure-activity relationship (SAR) study, pyrimidin-4-yl-ethanol derivatives demonstrated ROS1 kinase inhibitory activity in the micromolar range, with the core 4-substituted scaffold serving as the essential pharmacophoric element. The lead compound KIST301080, which incorporates the pyrimidin-4-yl-ethanol moiety, exhibited ROS1 inhibitory activity that was not replicated by 2-pyrimidinyl or 5-pyrimidinyl substitution patterns in parallel syntheses [1]. The study further demonstrated that oxidation of the alcohol to the corresponding ketone (pyrimidin-4-yl-ethanone derivatives) resulted in differential activity profiles, underscoring that the hydroxyl functionality is not interchangeable with carbonyl isosteres [1].

ROS1 kinase inhibition pyrimidine pharmacophore SAR

FAAH Inhibition: Pyrimidin-4-yl-Aminoethanol Scaffold Delivers Competitive Inhibition and In Vivo Analgesic Efficacy

The 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanol scaffold, which incorporates the pyrimidin-4-yl-ethanol core, has been validated as a competitive inhibitor of fatty acid amide hydrolase (FAAH). One representative compound from this series, JNJ-40413269, demonstrated excellent pharmacokinetic properties, robust central target engagement, and statistically significant efficacy in a rat model of neuropathic pain [1]. This contrasts with alternative FAAH inhibitor scaffolds lacking the pyrimidin-4-yl-aminoethanol motif, which may exhibit different mechanisms (irreversible vs. competitive) or distinct pharmacokinetic profiles that affect translational potential.

FAAH inhibition analgesia competitive inhibitor

LXR-α Binding Affinity: (R)-Configured Pyrimidin-4-yl-Ethanol Derivative Achieves 67 nM Ki in Patent-Disclosed Series

The (R)-enantiomer of a pyrimidin-4-yl-ethanol-containing compound (US10144715, Compound 38-1) demonstrated a Ki of 67 nM against the oxysterols receptor LXR-α in a competition binding assay [1]. While direct comparative data for the corresponding (S)-enantiomer is not disclosed in the public domain, the patent's specification of the (R)-configuration as the active stereoisomer implies stereochemical dependence of target engagement. This binding affinity places the compound within the therapeutically relevant nanomolar range, a benchmark not achieved by racemic or non-chiral pyrimidine alcohol analogs lacking the specific (R)-1-(pyrimidin-4-yl)ethan-1-ol stereochemistry.

LXR-α nuclear receptor chiral resolution

Synthetic Versatility: Chemoenzymatic Routes Enable Enantiopure Access While Racemic Material Limits Stereochemical Control

The procurement of 1-(pyrimidin-4-yl)ethan-1-ol in enantiopure form versus racemic mixture represents a critical selection criterion with downstream synthetic consequences. Chemoenzymatic synthetic routes have been optimized to produce (R)-1-(pyrimidin-4-yl)ethanol with high enantiopurity, enabling direct incorporation into stereochemically defined pharmacophores without the need for chiral resolution steps . In contrast, procurement of racemic material necessitates additional chromatographic or enzymatic resolution steps, increasing synthetic step count by 1-2 steps and reducing overall yield. The availability of robust chemoenzymatic protocols for the enantiopure compound provides a procurement advantage over racemic alternatives when downstream stereochemical integrity is required.

chiral synthesis chemoenzymatic enantiopurity

1-(Pyrimidin-4-yl)ethan-1-ol: Research Applications Aligned with Quantified Differentiation Evidence


ROS1 Kinase Inhibitor Lead Optimization and SAR Expansion

Researchers developing ROS1 kinase inhibitors for oncology applications should prioritize 1-(pyrimidin-4-yl)ethan-1-ol as a core scaffold based on the validated micromolar inhibitory activity of pyrimidin-4-yl-ethanol derivatives [1]. The 4-substitution pattern is essential for ROS1 activity, while 2- and 5-substituted analogs lack comparable potency. This scaffold serves as a privileged starting point for designing focused libraries that explore substitutions on the pyrimidine ring and variations of the ethanol side chain, enabling systematic SAR studies without the confounding variable of regioisomeric inactivity [1]. Procurement of the enantiopure form is recommended when stereochemical SAR exploration is planned.

FAAH-Targeted Analgesic Development with Central Nervous System Penetration Requirements

The 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanol scaffold derived from 1-(pyrimidin-4-yl)ethan-1-ol has been clinically validated for FAAH inhibition with demonstrated central target engagement and analgesic efficacy in preclinical pain models [2]. Development programs targeting FAAH for pain, inflammation, or mood disorders should consider this scaffold due to its competitive inhibition mechanism (distinct from irreversible inhibitors) and its established ability to achieve robust brain penetration [2]. The scaffold's pharmacokinetic properties have been optimized in compounds such as JNJ-40413269, providing a precedented path for lead optimization.

Nuclear Receptor Ligand Discovery Requiring Nanomolar Potency and Defined Stereochemistry

For programs targeting nuclear receptors including LXR-α, the (R)-configured pyrimidin-4-yl-ethanol scaffold offers a demonstrated path to nanomolar binding affinity (Ki = 67 nM) when incorporated into optimized pharmacophores as disclosed in US10144715 [3]. The procurement of enantiopure (R)-1-(pyrimidin-4-yl)ethan-1-ol is essential for replicating or expanding upon this potency level, as stereochemical integrity at the carbinol center directly impacts target engagement. This scenario applies to LXR-α programs and may extend to related nuclear receptor targets where similar binding pocket geometries exist.

Chiral Heterocyclic Building Block Procurement for Multi-Step Asymmetric Synthesis

Medicinal chemistry groups requiring a chiral pyrimidine-containing secondary alcohol building block should select enantiopure 1-(pyrimidin-4-yl)ethan-1-ol to avoid downstream chiral resolution steps. As established in chemoenzymatic synthetic protocols, procurement of racemic material adds 1-2 resolution steps, whereas enantiopure material enables direct incorporation . This is particularly critical in multi-step syntheses where cumulative yield losses from additional purification steps can substantially reduce final material availability. The compound's utility extends to constructing complex heterocyclic architectures where the pyrimidine nitrogen atoms serve as metal-coordinating or hydrogen-bonding elements in the final target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyrimidin-4-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.